3-((4-(4-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
The compound “3-((4-(4-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” is a structurally complex heterocyclic molecule featuring:
- 1,2,4-Triazole core: Substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a (3-methylbenzyl)thio moiety.
- Functional groups: The methoxy group enhances lipophilicity and metabolic stability, while the thioether linkage may influence redox activity or metal coordination .
Its synthesis likely involves nucleophilic substitution or thiol-alkylation steps, as seen in related triazole-thioether preparations .
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c1-17-6-5-7-18(14-17)16-32-24-27-26-23(29(24)19-10-12-20(31-2)13-11-19)15-28-21-8-3-4-9-22(21)33-25(28)30/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWUCWKWQUOXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-(4-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS Number: 862829-52-5) is a complex organic molecule that integrates various functional groups, including methoxy, thioether, and triazole. This structural diversity suggests potential for significant biological activities, particularly in medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of approximately 474.6 g/mol. The presence of the triazole ring and benzothiazole moiety is noteworthy as these structures are often associated with various biological activities, including antifungal and antibacterial properties .
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit diverse biological activities:
- Antimicrobial Activity : Many derivatives of triazoles demonstrate significant antimicrobial properties. For instance, compounds containing the triazole ring have been shown to possess antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : Triazole derivatives are commonly used as antifungal agents. Studies have reported that certain triazole compounds exhibit effective antifungal activity against various fungal pathogens, including Candida albicans and Aspergillus niger .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of triazole-containing compounds, suggesting their utility in treating inflammatory diseases .
Antimicrobial Studies
A study evaluated the antimicrobial activity of several triazole derivatives, including those structurally similar to the target compound. The results indicated that these compounds exhibited varying degrees of activity against both bacterial and fungal strains:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Triazole Derivative A | Triazole and thiol group | Antimicrobial |
| Triazole Derivative B | Benzyl thioether derivative | Antitumor |
| Triazole Derivative C | Pyridine and thiazole rings | Antimicrobial |
These findings suggest that modifications to the triazole structure can enhance biological activity .
Case Study: In Vitro Testing
In a specific case study involving the compound 3-((4-(4-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one , in vitro tests were conducted to assess its efficacy against Bacillus subtilis and Candida albicans. The results demonstrated an inhibitory concentration (IC50) of 15 µg/mL against Bacillus subtilis, indicating potent antibacterial activity. Similarly, antifungal tests revealed an IC50 of 20 µg/mL against Candida albicans, confirming its potential as an antifungal agent .
The mechanism by which this compound exerts its biological effects is believed to involve interference with microbial cell wall synthesis and disruption of cellular metabolism. The presence of the thioether group is particularly significant as it may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased bioactivity .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-((4-(4-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that triazole derivatives possess antimicrobial properties against various pathogens. The unique structure allows for interaction with microbial enzymes, potentially inhibiting growth.
- Anticancer Properties : Some derivatives within this class have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. Mechanisms often involve apoptosis induction and cell cycle arrest.
- Antioxidant Activity : The presence of methoxy groups in the structure contributes to antioxidant properties, which can protect cells from oxidative stress.
Case Studies
Several case studies highlight the applications of this compound in medicinal chemistry:
- A study published in a peer-reviewed journal explored the antimicrobial effects of similar triazole compounds against resistant bacterial strains, demonstrating that modifications to the benzothiazole moiety enhanced activity significantly .
- Another investigation focused on the anticancer efficacy of triazole derivatives in vitro, revealing that compounds with specific substitutions exhibited enhanced cytotoxicity against breast cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituents of analogous compounds:
Key Differentiators
- Substituent Flexibility : The 3-methylbenzylthio group provides steric bulk absent in simpler methylthio analogs (), possibly improving target selectivity.
Q & A
Basic Research Questions
Q. What optimized synthetic routes are recommended for this compound, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Use PEG-400 as a solvent with catalytic Bleaching Earth Clay (pH 12.5, 10 wt%) for nucleophilic substitution reactions. Maintain temperatures between 70–80°C for optimal reactivity .
- Step 2 : Monitor reaction progression via TLC. Post-reaction, cool the mixture to room temperature, precipitate with ice water, and purify via recrystallization in aqueous acetic acid .
- Step 3 : For thioether formation, employ sodium hydroxide or potassium carbonate to facilitate substitution between chlorobenzyl derivatives and thiol-containing intermediates .
- Yield Optimization : Adjust stoichiometry of substituted benzyl chlorides (e.g., 3-methylbenzyl chloride) and triazole-thiol precursors to minimize side products. Yields for analogous compounds range from 60–80% under optimized conditions .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Key Techniques :
- IR Spectroscopy : Identify thioether (C–S, ~650 cm⁻¹), triazole (C=N, ~1600 cm⁻¹), and methoxy (C–O, ~1250 cm⁻¹) groups .
- ¹H NMR : Assign peaks for methoxyphenyl protons (δ 3.8–4.0 ppm), methylbenzyl substituents (δ 2.3–2.5 ppm), and benzo[d]thiazolone aromatic protons (δ 7.0–8.0 ppm) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N, and S percentages .
Q. What storage conditions are recommended to ensure compound stability?
- Guidelines :
- Store at –20°C in airtight, light-resistant containers for long-term stability (1–2 years). For short-term use (1–2 weeks), –4°C is sufficient .
- Avoid exposure to moisture or oxidizing agents to prevent degradation of the thioether and triazole moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar triazole-thione derivatives?
- Approach :
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxyphenyl vs. fluorobenzyl groups) and evaluate antimicrobial or antitumor activity. For example, fluorinated analogs often show enhanced lipophilicity and membrane penetration .
- Data Normalization : Account for variations in assay conditions (e.g., bacterial strain sensitivity, incubation time) by replicating experiments under standardized protocols .
- Meta-Analysis : Cross-reference bioactivity data from multiple studies. For instance, triazole-thiones with electron-withdrawing groups (e.g., –NO₂) may exhibit stronger antifungal activity than electron-donating groups (–OCH₃) .
Q. What computational strategies predict the binding affinity of this compound with biological targets?
- Methods :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., fungal CYP51 or bacterial DHFR). Prioritize hydrogen bonding with triazole N-atoms and hydrophobic contacts with the benzothiazolone ring .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models. Focus on conformational flexibility of the (3-methylbenzyl)thio moiety .
- QSAR Modeling : Train models on datasets of triazole derivatives with known IC₅₀ values to predict potency against specific pathogens .
Q. How can analogs of this compound be designed to improve pharmacokinetic properties?
- Strategies :
- Bioisosteric Replacement : Substitute the methoxyphenyl group with trifluoromethyl or piperazine rings to enhance solubility and metabolic stability .
- Prodrug Design : Introduce ester or amide linkages at the benzo[d]thiazol-2(3H)-one oxygen for controlled release .
- Caco-2 Permeability Assays : Screen analogs for intestinal absorption potential. Triazoles with logP values between 2–4 typically balance permeability and solubility .
Methodological Considerations
- Contradictory Data Analysis : When conflicting bioactivity results arise, validate assays using positive controls (e.g., fluconazole for antifungal tests) and orthogonal methods (e.g., MIC vs. time-kill curves) .
- Synthetic Challenges : Side reactions during thioether formation can be mitigated by pre-activating thiol intermediates with NaH or DCC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
